molecular formula C13H21NO4 B13516278 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B13516278
M. Wt: 255.31 g/mol
InChI Key: IZGXPVDPMQVVNM-UHFFFAOYSA-N
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Description

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a complex organic compound characterized by its cyclobutyl and cyclopropane rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with cyclobutyl and cyclopropane derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid apart from similar compounds is its combination of cyclobutyl and cyclopropane rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

IZGXPVDPMQVVNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2CC2C(=O)O

Origin of Product

United States

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